N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea
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Overview
Description
N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea is a systemic insecticide belonging to the sulfoximine family. It is widely used to control sap-feeding insects and has been detected in various environmental settings due to its extensive use .
Preparation Methods
The synthesis of N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea involves several steps. One common method includes the reaction of 6-(trifluoromethyl)-3-pyridinecarboxaldehyde with methylamine to form an intermediate, which is then oxidized to produce the final compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide derivatives.
Reduction: Reduction reactions can convert it back to its corresponding sulfide.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea has several scientific research applications:
Chemistry: It is used as a model compound to study sulfoximine chemistry and its reactivity.
Biology: The compound is studied for its effects on various biological systems, particularly its interaction with insect nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new insecticides.
Industry: It is used in the agricultural industry to control pest populations and improve crop yields.
Mechanism of Action
The compound exerts its effects by targeting insect nicotinic acetylcholine receptors, similar to neonicotinoids. It binds to these receptors, causing overstimulation and eventual paralysis of the insect. This mechanism is highly specific to insects, making it an effective insecticide with relatively low toxicity to non-target organisms .
Comparison with Similar Compounds
N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea is unique due to its specific chemical structure and mode of action. Similar compounds include:
Imidacloprid: Another insecticide that targets nicotinic acetylcholine receptors but has a different chemical structure.
Thiamethoxam: Similar in its mode of action but differs in its chemical composition.
Clothianidin: Shares a similar target but has distinct chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and effectiveness as an insecticide.
Properties
CAS No. |
1186104-89-1 |
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Molecular Formula |
C10H12F3N3O2S |
Molecular Weight |
295.28 g/mol |
IUPAC Name |
[methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ6-sulfanylidene]urea |
InChI |
InChI=1S/C10H12F3N3O2S/c1-6(19(2,18)16-9(14)17)7-3-4-8(15-5-7)10(11,12)13/h3-6H,1-2H3,(H2,14,17) |
InChI Key |
YLQFVPNHUKREEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC(=O)N)(=O)C |
Origin of Product |
United States |
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